molecular formula C21H14N2O3S B12380774 hDHODH-IN-14

hDHODH-IN-14

Cat. No.: B12380774
M. Wt: 374.4 g/mol
InChI Key: DWIRHJPQWHRMEG-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human dihydroorotate dehydrogenase inhibitor 14 (hDHODH-IN-14) is a potent inhibitor of human dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo pyrimidine biosynthesis pathway. This enzyme is essential for the proliferation of rapidly dividing cells, such as cancer cells and pathogens. This compound has shown significant potential in the treatment of diseases like acute myelogenous leukemia and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hDHODH-IN-14 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

hDHODH-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

hDHODH-IN-14 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, rapidly dividing cells, such as cancer cells, are unable to proliferate .

Properties

Molecular Formula

C21H14N2O3S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H14N2O3S/c24-19-18(12-14-8-5-7-13-6-1-2-9-15(13)14)27-21(23-19)22-17-11-4-3-10-16(17)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12-

InChI Key

DWIRHJPQWHRMEG-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3

Origin of Product

United States

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